molecular formula C9H10ClFO2 B14026083 (2-Chloro-3-ethoxy-6-fluorophenyl)methanol

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol

Cat. No.: B14026083
M. Wt: 204.62 g/mol
InChI Key: KANOQAMCPQHWRV-UHFFFAOYSA-N
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Description

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol . It is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzene ring, along with a methanol group.

Preparation Methods

The synthesis of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol typically involves the reaction of 2-chloro-3-ethoxy-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol . The reaction conditions usually include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol can undergo various chemical reactions, including:

Scientific Research Applications

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClFO2

Molecular Weight

204.62 g/mol

IUPAC Name

(2-chloro-3-ethoxy-6-fluorophenyl)methanol

InChI

InChI=1S/C9H10ClFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-4,12H,2,5H2,1H3

InChI Key

KANOQAMCPQHWRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CO)Cl

Origin of Product

United States

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